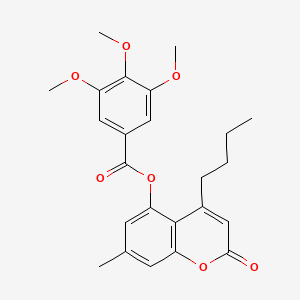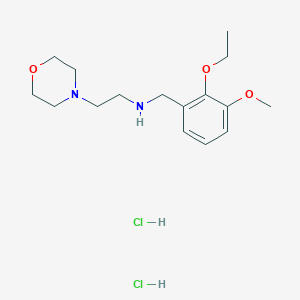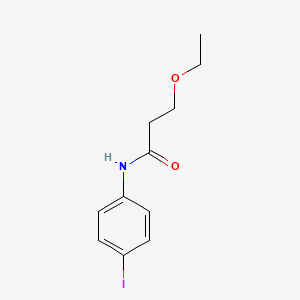![molecular formula C16H14BrNO2 B4200306 3-bromo-5-methoxy-4-[(3-methylbenzyl)oxy]benzonitrile](/img/structure/B4200306.png)
3-bromo-5-methoxy-4-[(3-methylbenzyl)oxy]benzonitrile
Overview
Description
3-bromo-5-methoxy-4-[(3-methylbenzyl)oxy]benzonitrile is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by the chemical name BMBN and has been synthesized using various methods.
Scientific Research Applications
BMBN has been studied for its potential applications in various scientific research fields. One of the primary areas of research has been in the development of new drugs for the treatment of various diseases. BMBN has been shown to have potent antitumor activity and has been studied as a potential treatment for cancer. In addition, BMBN has also been studied for its potential use as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of BMBN is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in cell growth and division. This inhibition leads to the death of cancer cells and the reduction of inflammation in the body.
Biochemical and Physiological Effects:
BMBN has been shown to have several biochemical and physiological effects. In vitro studies have shown that BMBN inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, BMBN has been shown to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BMBN in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and division. However, one limitation of using BMBN is its potential toxicity. Careful handling and proper safety precautions are necessary when working with this compound.
Future Directions
There are several future directions for research involving BMBN. One area of research is the development of new drugs based on the structure of BMBN. Researchers are also studying the potential use of BMBN in combination with other drugs to enhance its antitumor activity. In addition, studies are ongoing to better understand the mechanism of action of BMBN and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, 3-bromo-5-methoxy-4-[(3-methylbenzyl)oxy]benzonitrile is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have potent antitumor activity, anti-inflammatory and analgesic effects. While there are limitations to using BMBN in lab experiments, there are several future directions for research involving this compound.
properties
IUPAC Name |
3-bromo-5-methoxy-4-[(3-methylphenyl)methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2/c1-11-4-3-5-12(6-11)10-20-16-14(17)7-13(9-18)8-15(16)19-2/h3-8H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXNLRSJTKOPOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2Br)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B4200236.png)
![3-[2-(2,3-dihydro-1H-inden-5-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4200239.png)
![N-[2-(2-methoxyphenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B4200245.png)





![2-[(2-ethyl-1-piperidinyl)carbonyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4200303.png)


![6-chloro-4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carboxylic acid](/img/structure/B4200331.png)
